molecular formula C11H13BrF2O2 B8550013 5-Bromo-2-(diethoxymethyl)-1,3-difluorobenzene

5-Bromo-2-(diethoxymethyl)-1,3-difluorobenzene

Cat. No. B8550013
M. Wt: 295.12 g/mol
InChI Key: LAXZKWVVCYMNSN-UHFFFAOYSA-N
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Patent
US08278335B2

Procedure details

4-Bromo-2,6-difluorobenzaldehyde (22 g, 0.1 mol) was dissolved in ethanol (46 g, 1 mol). Methyl orthoformate (17.76 g, 0.12 mol) and PPTS (2.52 g, 0.01 mol) were added, and then the mixture was heated to reflux for 7 hours. Upon completion, the reaction mixture was directly concentrated in vacuo. The resulting oily solid was taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to afford the title compound. No further purification was performed. 1H NMR (300 MHz, CDCl3): δ 7.00 (d, 2H), 5.60 (s, 1H), 3.68 (q, 2H), 3.49 (q, 2H), 1.17 (t, 6H).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Name
Methyl orthoformate
Quantity
17.76 g
Type
reactant
Reaction Step Two
Name
Quantity
2.52 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8]([F:10])[C:5]([CH:6]=[O:7])=[C:4]([F:11])[CH:3]=1.[CH2:12]([OH:14])[CH3:13].C([O-])([O-])OC.[CH3:20][C:21]1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1>>[Br:1][C:2]1[CH:3]=[C:4]([F:11])[C:5]([CH:6]([O:14][CH2:12][CH3:13])[O:7][CH2:20][CH3:21])=[C:8]([F:10])[CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C(=C1)F)F
Name
Quantity
46 g
Type
reactant
Smiles
C(C)O
Step Two
Name
Methyl orthoformate
Quantity
17.76 g
Type
reactant
Smiles
C(OC)([O-])[O-]
Name
Quantity
2.52 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 7 hours
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
Upon completion, the reaction mixture was directly concentrated in vacuo
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=C(C1)F)C(OCC)OCC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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